Pirazofurina

Descripción general

Descripción

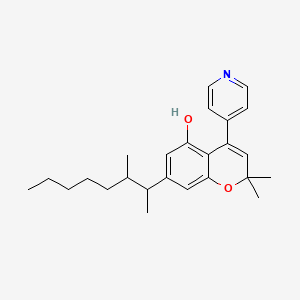

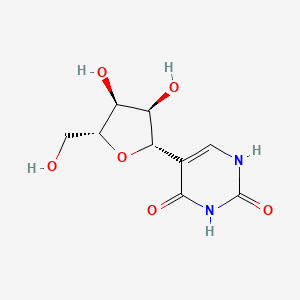

Pirazofurina, también conocida como pirazomicina, es un producto natural que se encuentra en la bacteria Streptomyces candidus. Es un análogo nucleósido relacionado con la ribavirina y ha demostrado propiedades antibióticas, antivirales y anticancerígenas. A pesar de su potencial, la this compound no tuvo éxito en los ensayos clínicos en humanos debido a efectos secundarios graves. sigue siendo objeto de investigación en curso como posible fármaco de última línea o como plantilla para derivados sintéticos mejorados .

Aplicaciones Científicas De Investigación

La pirazofurina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: La this compound sirve como plantilla para la síntesis de nuevos análogos nucleósidos con posibles aplicaciones terapéuticas.

Biología: La this compound se utiliza para estudiar los mecanismos de acción y resistencia de los análogos nucleósidos en varios sistemas biológicos.

Medicina: La this compound ha sido investigada por sus propiedades antivirales, antibióticas y anticancerígenas. .

Mecanismo De Acción

La pirazofurina ejerce sus efectos inhibiendo la enzima orotidina 5’-monofosfato descarboxilasa, que participa en la síntesis de novo de pirimidinas. Esta inhibición interrumpe la síntesis de nucleótidos de pirimidina, lo que lleva al agotamiento de los componentes esenciales para la síntesis de ADN y ARN. Como resultado, la this compound inhibe eficazmente la proliferación celular y la replicación viral. Los objetivos moleculares y las vías implicadas en el mecanismo de acción de la this compound incluyen la vía de biosíntesis de pirimidinas y varias enzimas celulares involucradas en el metabolismo de nucleótidos .

Análisis Bioquímico

Biochemical Properties

Pyrazofurin plays a significant role in biochemical reactions, particularly in the inhibition of pyrimidine biosynthesis. It interacts with orotidine 5’-monophosphate decarboxylase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, pyrazofurin disrupts the production of uridine monophosphate, leading to a depletion of pyrimidine nucleotide pools . This interaction is crucial for its antiviral and anticancer activities, as it hampers the replication of viruses and the proliferation of cancer cells .

Cellular Effects

Pyrazofurin exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of several viruses, including vaccinia, herpes simplex, and measles viruses . In cancer cells, pyrazofurin induces cell cycle arrest and apoptosis by depleting pyrimidine nucleotides, which are essential for DNA and RNA synthesis . This compound also affects cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced cell proliferation .

Molecular Mechanism

At the molecular level, pyrazofurin exerts its effects primarily through the inhibition of orotidine 5’-monophosphate decarboxylase . This enzyme is a key player in the pyrimidine biosynthesis pathway, and its inhibition by pyrazofurin leads to a significant reduction in pyrimidine nucleotide levels . Additionally, pyrazofurin can be converted to its phosphorylated derivatives, which further contribute to its inhibitory effects on pyrimidine biosynthesis . These interactions result in the disruption of DNA and RNA synthesis, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrazofurin have been observed to change over time. Pyrazofurin is rapidly converted to its phosphorylated derivatives in sensitive tumor cells, leading to a depletion of pyrimidine nucleotides . This depletion is transient in some cell types, such as L5178Y leukemia cells, which can recover their pyrimidine nucleotide pools over time . In other cell types, the depletion persists, leading to sustained growth inhibition and cell death . The stability and degradation of pyrazofurin in laboratory settings are also important factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of pyrazofurin vary with different dosages in animal models. At low doses, pyrazofurin has been shown to inhibit the growth of various tumors, including colon carcinomas and leukemias . At higher doses, pyrazofurin can cause significant toxicity, including oral mucositis and depression of erythropoiesis . These adverse effects limit the therapeutic window of pyrazofurin and highlight the need for careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

Pyrazofurin is involved in the pyrimidine biosynthesis pathway, where it inhibits orotidine 5’-monophosphate decarboxylase . This inhibition leads to a reduction in the levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . Additionally, pyrazofurin can be metabolized to its phosphorylated derivatives, which further contribute to its inhibitory effects on pyrimidine biosynthesis . These metabolic pathways are crucial for the antiviral and anticancer activities of pyrazofurin .

Transport and Distribution

Pyrazofurin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, pyrazofurin can be phosphorylated to its active derivatives, which are then distributed to different cellular compartments . The distribution of pyrazofurin and its derivatives within cells is crucial for their inhibitory effects on pyrimidine biosynthesis and cell proliferation .

Subcellular Localization

The subcellular localization of pyrazofurin and its derivatives plays a significant role in their activity and function. Pyrazofurin is primarily localized in the cytoplasm, where it interacts with orotidine 5’-monophosphate decarboxylase and other enzymes involved in pyrimidine biosynthesis . Additionally, the phosphorylated derivatives of pyrazofurin can be distributed to various subcellular compartments, including the nucleus, where they exert their inhibitory effects on DNA and RNA synthesis . The targeting signals and post-translational modifications that direct pyrazofurin to specific compartments are important factors that influence its activity and function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pirazofurina y sus análogos se pueden sintetizar a partir de derivados de ácido β-ceto ribosa, que se preparan mediante la reacción de Wittig de D-ribosa protegida con fosforanos. La reacción implica los siguientes pasos:

- Reacción de 2,3-O-isopropilideno-5-O-tritil-α y -β-D-ribosa con 3-etoxicarbonil-2-oxo-propilidenotrifenilfosforano para dar etil 4-(2’,3’-O-isopropilideno-5’-O-tritil-α y -β-D-ribofuranosil)-3-oxobutanoato.

- Tratamiento del éster β-ceto con azida de tosilo en presencia de trietilamina para producir etil 2-diazo-4-(2’,3’-O-isopropilideno-5’-O-tritil-α y -β-D-ribofuranosil)-3-oxobutanoato.

- Ciclización del compuesto diazo con hidruro de sodio para formar etil 4-hidroxi-3-(2’,3’-O-isopropilideno-5’-O-tritil-β-D-ribofuranosil)pirazol-5-carboxilato.

- Amólisis del éster de pirazol para producir las amidas correspondientes, que, después de eliminar los grupos protectores, producen this compound .

Métodos de producción industrial: Los métodos de producción industrial de this compound no están bien documentados, probablemente debido a su limitado éxito clínico y su estado actual de investigación. Las rutas sintéticas descritas anteriormente se pueden adaptar para la producción a gran escala con una optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: La pirazofurina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas, lo que podría alterar su actividad biológica.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, lo que podría mejorar sus propiedades.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica.

Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos, agentes alquilantes y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales, como halógenos, grupos alquilo u otros nucleófilos .

Comparación Con Compuestos Similares

La pirazofurina es única entre los análogos nucleósidos debido a su enlace C-glicosídico, que une la ribosa y la base derivada del pirazol. Los compuestos similares incluyen:

Formicina A: Otro antibiótico C-nucleósido con una estructura y un mecanismo de acción similares.

Ribavirina: Un análogo nucleósido con propiedades antivirales, relacionado con la this compound pero con una estructura y un mecanismo diferentes.

Showdomicina: Un antibiótico C-nucleósido con una estructura de base diferente pero con actividades biológicas similares.

Pseudouridimicina: Un antibiótico C-nucleósido con una estructura única y una potente actividad antibacteriana

Propiedades

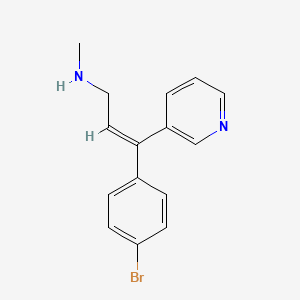

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESARGFCSKSFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865565 | |

| Record name | 1,4-Anhydro-1-(3-carbamoyl-4-hydroxy-1H-pyrazol-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30868-30-5 | |

| Record name | Pyrazofurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)